Cas no 2639432-46-3 (tert-butyl 3-(5-methyl-2,3-dihydro-1H-indol-3-yl)propanoate)

tert-butyl 3-(5-methyl-2,3-dihydro-1H-indol-3-yl)propanoate structure
2639432-46-3 structure
Product Name:tert-butyl 3-(5-methyl-2,3-dihydro-1H-indol-3-yl)propanoate
CAS No:2639432-46-3
MF:C16H23NO2
MW:261.35932469368
CID:5642079
PubChem ID:165896262
Update Time:2025-07-23

tert-butyl 3-(5-methyl-2,3-dihydro-1H-indol-3-yl)propanoate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 3-(5-methyl-2,3-dihydro-1H-indol-3-yl)propanoate
    • EN300-27783575
    • 2639432-46-3
    • Inchi: 1S/C16H23NO2/c1-11-5-7-14-13(9-11)12(10-17-14)6-8-15(18)19-16(2,3)4/h5,7,9,12,17H,6,8,10H2,1-4H3
    • InChI Key: IYIICIYQTQGSHK-UHFFFAOYSA-N
    • SMILES: O(C(CCC1C2C=C(C)C=CC=2NC1)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 261.172878976g/mol
  • Monoisotopic Mass: 261.172878976g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 321
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 38.3Ų

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tert-butyl 3-(5-methyl-2,3-dihydro-1H-indol-3-yl)propanoate Related Literature

Additional information on tert-butyl 3-(5-methyl-2,3-dihydro-1H-indol-3-yl)propanoate

Comprehensive Overview of tert-butyl 3-(5-methyl-2,3-dihydro-1H-indol-3-yl)propanoate (CAS No. 2639432-46-3)

The compound tert-butyl 3-(5-methyl-2,3-dihydro-1H-indol-3-yl)propanoate (CAS No. 2639432-46-3) is a specialized organic molecule with significant relevance in pharmaceutical and chemical research. Its unique structure, featuring a tert-butyl ester group and a 5-methyl-2,3-dihydro-1H-indole moiety, makes it a valuable intermediate in the synthesis of bioactive compounds. Researchers and industry professionals are increasingly interested in this compound due to its potential applications in drug discovery and development.

One of the key features of tert-butyl 3-(5-methyl-2,3-dihydro-1H-indol-3-yl)propanoate is its role as a building block for more complex molecules. The indole scaffold is a common motif in many natural products and pharmaceuticals, known for its versatility in medicinal chemistry. The addition of a tert-butyl group enhances the compound's stability, making it suitable for various synthetic transformations. This has led to its use in the development of novel therapeutic agents targeting a range of biological pathways.

In recent years, the demand for tert-butyl 3-(5-methyl-2,3-dihydro-1H-indol-3-yl)propanoate has grown alongside advancements in small-molecule drug discovery and precision medicine. The compound's ability to serve as a precursor for indole-based derivatives aligns with current trends in personalized healthcare and targeted therapies. For instance, indole derivatives have shown promise in modulating neurotransmitter receptors and enzyme inhibitors, areas of high interest in treating neurological and metabolic disorders.

The synthesis of tert-butyl 3-(5-methyl-2,3-dihydro-1H-indol-3-yl)propanoate typically involves multi-step organic reactions, including esterification and cyclization processes. Researchers often optimize these methods to improve yield and purity, addressing challenges such as regioselectivity and stereochemical control. These efforts are critical for ensuring the compound's suitability in high-value applications, such as API (Active Pharmaceutical Ingredient) production.

From an industrial perspective, tert-butyl 3-(5-methyl-2,3-dihydro-1H-indol-3-yl)propanoate is gaining attention due to its scalability and compatibility with green chemistry principles. Companies are exploring sustainable synthesis routes, such as catalytic hydrogenation and solvent-free reactions, to minimize environmental impact. This aligns with global initiatives to reduce waste and energy consumption in chemical manufacturing.

In the context of drug delivery systems, the tert-butyl ester group in this compound offers advantages such as improved lipophilicity and controlled release properties. These characteristics are particularly valuable in formulating prodrugs and nanocarriers, which are hot topics in modern pharmacology. As a result, tert-butyl 3-(5-methyl-2,3-dihydro-1H-indol-3-yl)propanoate is increasingly studied for its potential in enhancing drug bioavailability and targeting efficiency.

Another area of interest is the compound's potential role in cancer research. Indole derivatives, including those derived from tert-butyl 3-(5-methyl-2,3-dihydro-1H-indol-3-yl)propanoate, have been investigated for their anti-proliferative and apoptosis-inducing effects. While further studies are needed, early findings suggest that this compound could contribute to the development of next-generation chemotherapeutic agents.

For researchers seeking reliable sources of tert-butyl 3-(5-methyl-2,3-dihydro-1H-indol-3-yl)propanoate, quality control and analytical validation are paramount. Techniques such as HPLC, NMR spectroscopy, and mass spectrometry are commonly employed to verify the compound's identity and purity. These measures ensure that the material meets the stringent requirements of academic and industrial laboratories.

In summary, tert-butyl 3-(5-methyl-2,3-dihydro-1H-indol-3-yl)propanoate (CAS No. 2639432-46-3) is a versatile and promising compound with broad applications in pharmaceutical research and development. Its unique structural features, combined with growing interest in indole chemistry and sustainable synthesis, position it as a valuable asset in the quest for innovative therapeutics. As the scientific community continues to explore its potential, this compound is likely to remain a focal point in cutting-edge chemical and biomedical studies.

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